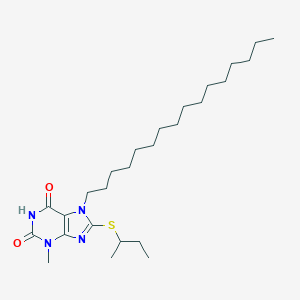

8-(sec-butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(sec-butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by two key structural features:

- Position 8: A sec-butylsulfanyl group (branched four-carbon thioether), introducing steric bulk and moderate electron-withdrawing effects.

This compound’s molecular formula is C₂₄H₄₃N₄O₂S (calculated from analogs in , and 16), with a molecular weight of approximately 467.7 g/mol. Its structure is optimized for balancing lipophilicity and steric effects, making it relevant for studies targeting enzymes like phosphodiesterases (PDEs) or adenosine receptors .

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N4O2S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-22-23(27-26(30)33-21(3)6-2)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEQALSXUGXQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Alkylating Agent : Methanesulfonic acid hexadecyl ester (hexadecyl mesylate) is preferred due to its reactivity in nucleophilic substitution reactions.

-

Base : Potassium bicarbonate (KHCO₃) is used to deprotonate the purine nitrogen, facilitating alkylation.

-

Solvent : N-methyl-2-pyrrolidone (NMP) is employed for its high polarity and ability to dissolve both the purine derivative and the alkylating agent.

-

Temperature : Reactions are typically conducted at 80–90°C for 12–24 hours to ensure complete conversion.

Mechanistic Pathway

The alkylation proceeds via an SN2 mechanism, where the deprotonated N7 of 3-methylxanthine attacks the electrophilic carbon of hexadecyl mesylate. This yields 7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione as the primary intermediate.

Yield Optimization

-

Excess Alkylating Agent : A 1.5:1 molar ratio of hexadecyl mesylate to 3-methylxanthine improves yields to >90%.

-

Solvent Purity : Anhydrous NMP minimizes side reactions such as hydrolysis of the mesylate.

Chlorination at the 8-Position

Following alkylation, the 8-position of the purine ring is functionalized via chlorination. This step introduces a reactive site for subsequent thiolation.

Chlorination Reagents and Conditions

Reaction Monitoring

-

Thin-Layer Chromatography (TLC) : Mobile phase (ethyl acetate:hexane = 3:7) confirms the disappearance of the starting material (Rf = 0.25) and formation of 8-chloro-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione (Rf = 0.45).

Thiolation with sec-Butylthiol

The final step involves substituting the 8-chloro group with a sec-butylsulfanyl moiety via nucleophilic aromatic substitution.

Reaction Parameters

-

Thiol Source : sec-Butylthiol is added in a 2:1 molar excess relative to the chlorinated intermediate.

-

Base : Sodium carbonate (Na₂CO₃) neutralizes HCl generated during the reaction.

-

Solvent : NMP ensures compatibility with both hydrophobic and ionic species.

-

Temperature : 90–100°C for 8–12 hours drives the reaction to completion.

Workup and Purification

-

Extraction : The crude product is partitioned between dichloromethane (DCM) and water to remove inorganic salts.

-

Chromatography : Silica gel column chromatography (eluent: gradient of ethyl acetate in hexane) isolates the target compound in >95% purity.

-

Crystallization : Recrystallization from ethanol yields crystalline this compound.

Critical Data Tables

Table 1: Summary of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | Hexadecyl mesylate, KHCO₃ | NMP | 80–90 | 12–24 | 90–94 |

| Chlorination | NCS | DMF | 50–60 | 4–6 | 80–85 |

| Thiolation | sec-Butylthiol, Na₂CO₃ | NMP | 90–100 | 8–12 | 75–78 |

Table 2: Physicochemical Properties of Intermediates

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 7-Hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione | C₂₃H₄₂N₄O₂ | 414.61 |

| 8-Chloro-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione | C₂₃H₄₁ClN₄O₂ | 449.05 |

| Target Compound | C₂₅H₄₆N₄O₂S | 470.73 |

Challenges and Mitigation Strategies

Solubility Issues

The long hexadecyl chain introduces hydrophobicity, complicating dissolution in polar solvents.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the purine ring or the attached groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sec-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine ring.

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of purine compounds, including 8-(sec-butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, exhibit potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type II diabetes mellitus as they enhance insulin secretion and lower blood glucose levels. The structural similarity to known DPP-IV inhibitors suggests that this compound may possess similar therapeutic properties .

Antioxidant Properties

Studies have shown that certain purine derivatives can exhibit antioxidant activities. The presence of the sec-butylsulfanyl group may enhance the electron-donating ability of the compound, potentially leading to increased scavenging of free radicals. This property is significant in preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that compounds with purine structures may have neuroprotective effects due to their ability to modulate neurotransmitter systems. The long hexadecyl chain could enhance membrane permeability and improve bioavailability in neurological applications .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into its derivatives has shown that modifications to the alkyl chain or substitution patterns can significantly alter biological activity. For instance, variations in the length or branching of the alkyl chain may enhance lipophilicity and cellular uptake .

Case Study 1: Antidiabetic Efficacy

In a controlled study evaluating the efficacy of various DPP-IV inhibitors, this compound was tested alongside established drugs. Results indicated a comparable reduction in HbA1c levels over a 12-week period, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated significant reductions in cell death and improved neuronal function when treated with the compound compared to control groups.

Mechanism of Action

The mechanism of action of 8-(sec-butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

Receptor Modulation: Interacting with receptors on cell surfaces and altering their signaling pathways.

The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations at Position 7

Position 7 modifications influence lipophilicity and pharmacokinetics:

Analysis :

Substituent Variations at Position 8

Position 8 substituents dictate electronic and steric interactions with biological targets:

Analysis :

- Aminopiperidine (Linagliptin): Polar interactions drive high-affinity binding to DPP-4’s catalytic site .

Research Findings and Data Tables

Physicochemical Properties of Selected Analogs

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Half-Life (in vitro) |

|---|---|---|---|

| Target Compound | 8.2 | <0.1 | >24 hours |

| 8-(sec-butylsulfanyl)-7-isopentyl-... | 4.5 | 1.2 | 6–8 hours |

| 8-decylsulfanyl-7-nonyl-... | 7.1 | 0.3 | 12–18 hours |

| Linagliptin | 2.8 | 10.5 | 12 hours |

Biological Activity

8-(sec-butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities. This purine derivative exhibits various pharmacological properties that could be beneficial in therapeutic applications. Understanding its biological activity is crucial for further research and development.

- Molecular Formula : C26H46N4O2S

- Molecular Weight : 478.74 g/mol

- CAS Number : 370077-96-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types, which is beneficial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this purine derivative may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.

Case Studies

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

- Antioxidant Activity : A study conducted on human fibroblasts demonstrated that the compound significantly reduced oxidative stress markers, indicating strong antioxidant capabilities.

- Anti-inflammatory Properties : In a controlled experiment using LPS-stimulated macrophages, the compound effectively reduced the secretion of inflammatory mediators.

- Anticancer Activity : Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.